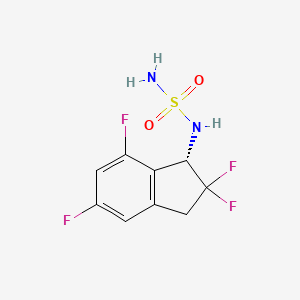
7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) is a synthetic analogue of Camptothecin, a well-known natural product derived from the Camptotheca acuminata tree. This compound is primarily used as an antibody-drug conjugate (ADC) cytotoxin, making it a valuable tool in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) involves multiple steps, starting from CamptothecinThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of large reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity and stability.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield various functionalized analogues .
Applications De Recherche Scientifique
7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell biology studies to investigate its effects on cellular processes and pathways.
Medicine: Utilized in cancer research as an ADC cytotoxin, helping to develop targeted therapies for various cancers.
Industry: Applied in the development of new pharmaceuticals and chemical products
Mécanisme D'action
The mechanism of action of 7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) involves its interaction with topoisomerase I, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces DNA damage, leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent cytotoxin for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camptothecin: The parent compound, known for its potent anticancer properties.
Topotecan: A derivative of Camptothecin, used clinically for cancer treatment.
Irinotecan: Another Camptothecin derivative, widely used in chemotherapy
Uniqueness
7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) stands out due to its specific modifications, which enhance its stability, solubility, and potency as an ADC cytotoxin. These unique properties make it a valuable tool in targeted cancer therapies .
Propriétés
Formule moléculaire |
C25H24FN3O7 |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
2-hydroxyethyl N-[[(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-10-yl]methyl]carbamate |
InChI |
InChI=1S/C25H24FN3O7/c1-3-25(34)17-7-20-21-15(10-29(20)22(31)16(17)11-36-23(25)32)14(9-27-24(33)35-5-4-30)13-6-12(2)18(26)8-19(13)28-21/h6-8,30,34H,3-5,9-11H2,1-2H3,(H,27,33)/t25-/m0/s1 |
Clé InChI |
SJLICXIYNPAXHJ-VWLOTQADSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCO)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


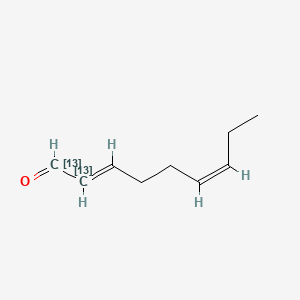
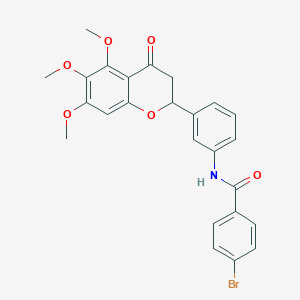
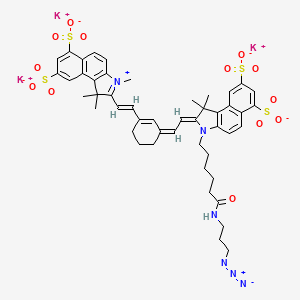


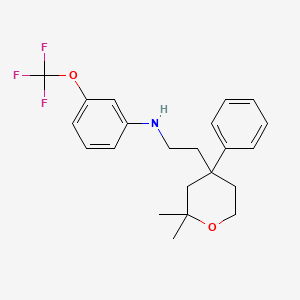
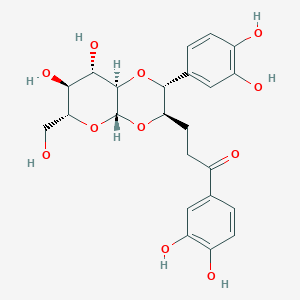
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)

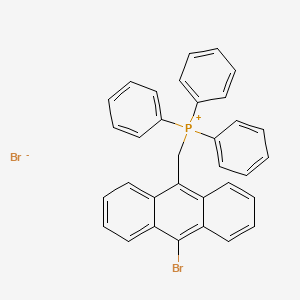
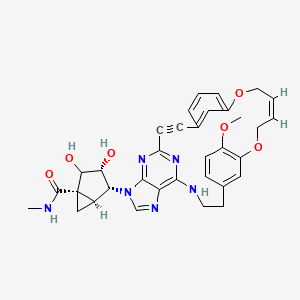
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
